molecular formula C9H8BrN3S2 B14590890 1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]- CAS No. 61335-29-3

1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-

Cat. No.: B14590890
CAS No.: 61335-29-3
M. Wt: 302.2 g/mol
InChI Key: AQJBPSNDELLVJK-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the thiadiazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, featuring a thiadiazole ring with a bromo-methylphenyl amino substitution, contributes to its distinctive chemical and biological behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or acetonitrile, for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole compounds .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • **2-Amino-5-bromo-

Properties

CAS No.

61335-29-3

Molecular Formula

C9H8BrN3S2

Molecular Weight

302.2 g/mol

IUPAC Name

5-(2-bromo-4-methylanilino)-3H-1,3,4-thiadiazole-2-thione

InChI

InChI=1S/C9H8BrN3S2/c1-5-2-3-7(6(10)4-5)11-8-12-13-9(14)15-8/h2-4H,1H3,(H,11,12)(H,13,14)

InChI Key

AQJBPSNDELLVJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NNC(=S)S2)Br

Origin of Product

United States

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